Lipophilicity Differentiates N-Cyclohexyl-6-methoxyquinoline-4-carboxamide from the Antimalarial Lead DDD107498
N-cyclohexyl-6-methoxyquinoline-4-carboxamide exhibits a computed XLogP3 value of 3.2, which is significantly lower than that of the well-known antimalarial quinoline-4-carboxamide DDD107498 [1]. This difference in lipophilicity originates from the compound’s distinct N-cyclohexyl and 6-methoxy substitution pattern. It is a key differentiator for scientific selection when investigating the impact of lipophilicity on cellular permeability, metabolic stability, or off-target binding within this chemical series [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | DDD107498 (CAS 1463498-36-7): XLogP3 = 4.4 |
| Quantified Difference | N-cyclohexyl-6-methoxyquinoline-4-carboxamide is 1.2 units less lipophilic than DDD107498 on the XLogP3 scale. |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm (for target compound) [1]; value for DDD107498 from published literature [3]. |
Why This Matters
A difference of 1.2 log units suggests markedly different membrane permeability and distribution characteristics, making the target compound a distinct and non-interchangeable chemical probe from DDD107498.
- [1] PubChem. Compound Summary for CID 146074868, N-cyclohexyl-6-methoxyquinoline-4-carboxamide. Computed XLogP3 Value. National Center for Biotechnology Information (2024). View Source
- [2] PubChem. Compound Summary for CID 71612293, DDD107498. Computed XLogP3 Value. National Center for Biotechnology Information (2024). View Source
- [3] Baragaña, B., et al. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. J. Med. Chem. 2016, 59, 21, 9672–9685. View Source
